![molecular formula C11H14N2O B2535709 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one CAS No. 57262-26-7](/img/structure/B2535709.png)
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one, also known as 2-APMP, is a chemical compound that belongs to the family of pyrrolidinones. It is a white crystalline powder that has been extensively studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Potential
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one and its derivatives are synthesized and studied for their potential in medicinal chemistry. For example, derivatives like 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones show promising biological activities. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is of great importance for synthesizing new medicinal molecules with improved biological activity. The structural confirmation of these compounds is established using techniques like 1H NMR spectroscopy and IR spectrometry (Rubtsova et al., 2020).
Anticancer Applications
1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives synthesized through a domino reaction possess anticancer activities. These compounds are stable in stimulated gastric fluid (SGF) and bovine serum albumin (BSA). Some analogues demonstrate good anticancer activity in vitro, offering advantages like shorter reaction time, excellent yield, and convenient work-up (Ramachandran et al., 2012).
Pyrrolidinone Derivatives in Organic Synthesis
3-Pyrrolin-2-ones are used as valuable starting materials in organic synthesis due to their ability to react as acceptors in conjugate addition reactions. Studies focus on synthesizing reactive 3-pyrrolin-2-ones for the preparation of potentially bioactive 2-pyrrolidinones and pyrrolidines. This research opens up pathways for synthesizing novel compounds with significant biological activity, like the nootropic (+/-)-nebracetam (Alves, 2007).
Propiedades
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXVPOXZNZZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2535629.png)
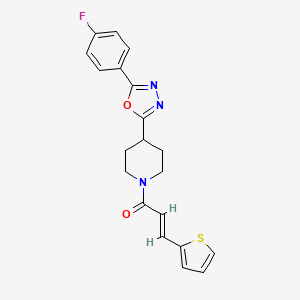
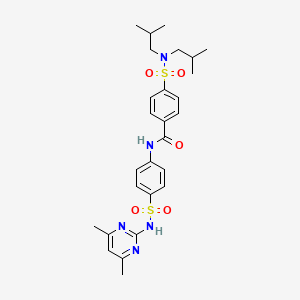
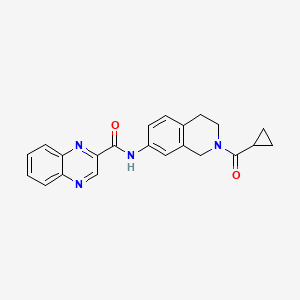
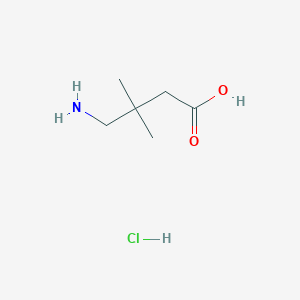

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)
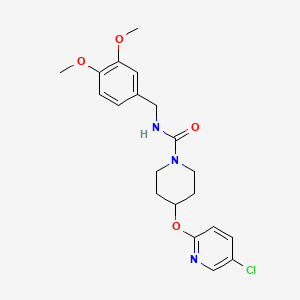
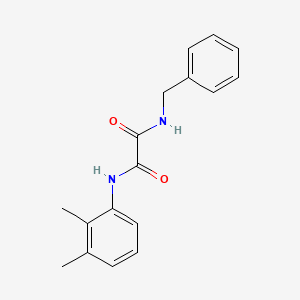
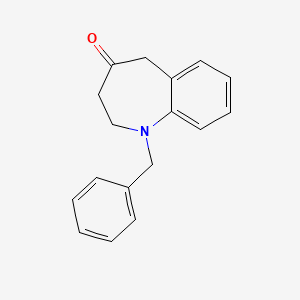
![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2535646.png)
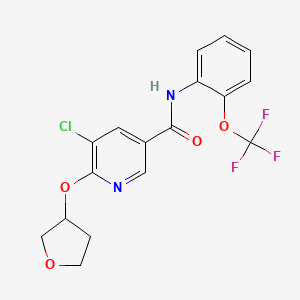
methanone](/img/structure/B2535649.png)